Tenofovirhydrat

Übersicht

Beschreibung

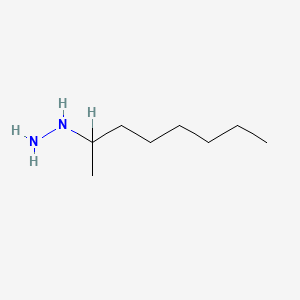

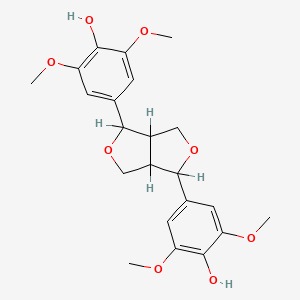

Tenofovir hydrate is an acyclic nucleotide diester analog of adenosine monophosphate. It is primarily used as an antiviral agent, particularly in the treatment of HIV and chronic hepatitis B. Tenofovir hydrate is known for its high efficacy and relatively low toxicity compared to other antiviral agents .

Wissenschaftliche Forschungsanwendungen

Tenofovir-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Tenofovir-Hydrat übt seine antiviralen Wirkungen aus, indem es die Aktivität der viralen reversen Transkriptase hemmt. Nach Aktivierung durch Bi-Phosphorylierung konkurriert es mit dem natürlichen Substrat, Desoxyadenosin-5'-triphosphat, und bewirkt eine Kettenabbruchreaktion der DNA. Dadurch wird die Replikation der viralen DNA verhindert, wodurch die Vermehrung des Virus gehemmt wird .

Ähnliche Verbindungen:

Tenofovirdisoproxilfumarat: Ein Prodrug von Tenofovir, das in Kombinationstherapien für HIV und Hepatitis B weit verbreitet ist.

Tenofoviralafenamid: Ein weiteres Prodrug von Tenofovir mit verbesserten renalen und knochenspezifischen Sicherheitsprofilen im Vergleich zu Tenofovirdisoproxilfumarat.

Eindeutigkeit: Tenofovir-Hydrat ist einzigartig in seiner hohen Wirksamkeit und relativ geringen Toxizität. Im Vergleich zu Tenofovirdisoproxilfumarat und Tenofoviralafenamid weist Tenofovir-Hydrat einen direkteren Aktivierungsweg auf und verursacht weniger wahrscheinlich Nebenwirkungen in Bezug auf die Nieren- und Knochengesundheit .

Wirkmechanismus

Target of Action

Tenofovir hydrate primarily targets the HIV-1 reverse transcriptase . This enzyme is crucial for the replication of HIV, as it converts the virus’s RNA into DNA, which is then integrated into the host cell’s genome .

Mode of Action

Once activated by bi-phosphorylation, tenofovir acts as an antiviral acyclic nucleoside phosphonate . It is a potent inhibitor of the viral reverse transcriptase with an inhibitory constant of approximately 0.022 micromolar . Tenofovir competes with the natural substrate, deoxyadenosine 5’-triphosphate, and causes DNA chain termination .

Biochemical Pathways

Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate . It is determined as an actual nucleotide analog due to the presence of a phosphate group bound to the nitrogenous base . The antiviral activities of tenofovir were first reported in 1993 .

Pharmacokinetics

Tenofovir’s pharmacokinetics have been evaluated following intravenous infusion over 60 minutes at two dose levels (1 and 3 mg/kg/day) in a phase I/II dose-escalation monotherapy study in 20 HIV-infected patients . On average, renal clearance has been estimated to be approximately 160 ml/h/kg (approximately 210 ml/min), which is in excess of the glomerular filtration rate .

Result of Action

Tenofovir has been shown to be highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In phase 3 clinical trials, tenofovir presented a similar efficacy than efavirenz in treatment-naive HIV patients . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable .

Action Environment

These two formulations have very different pharmacokinetics, which seem to affect their efficacy and safety . Environmental factors such as the patient’s diet can influence the bioavailability of tenofovir .

Biochemische Analyse

Biochemical Properties

Tenofovir hydrate is an acyclic nucleotide diester analog of adenosine monophosphate . It presents a phosphate group bound to the nitrogenous base, making it an actual nucleotide analog . The activation of tenofovir is performed by a bi-phosphorylation which forms the biologically active compound, tenofovir biphosphate . This metabolic activation has been shown to be performed in hepG2 cells and human hepatocytes .

Cellular Effects

Tenofovir hydrate has been shown to be effective against HIV, herpes simplex virus-2, and hepatitis B virus . It is highly effective in patients that have never had an antiretroviral therapy and it seemed to have lower toxicity than other antivirals such as stavudine . In hepatitis B infected patients, after one year of tenofovir treatment, the viral DNA levels were undetectable .

Molecular Mechanism

Once activated, tenofovir hydrate acts with different mechanisms including the inhibition of viral polymerase causing chain termination and the inhibition of viral synthesis . All these activities are attained by its competition with deoxyadenosine 5’-triphosphate in the generation of new viral DNA .

Temporal Effects in Laboratory Settings

Chronic administration of tenofovir hydrate to adult Wistar rats resulted in proximal tubular damage, proximal tubular dysfunction, and extensive proximal tubular mitochondrial injury . A 50% increase in protein carbonyl content was observed in the kidneys of TDF treated rats as compared with the control .

Dosage Effects in Animal Models

Administration of high doses of tenofovir hydrate has been reported to produce bone toxicity reported as osteomalacia and reduced bone mineral density and to produce some degree of renal toxicity .

Metabolic Pathways

Tenofovir hydrate activation is performed by a bi-phosphorylation which in order forms the biologically active compound, tenofovir biphosphate . This metabolic activation has been shown to be performed in hepG2 cells and human hepatocytes .

Transport and Distribution

Tenofovir hydrate, as the active moiety, presents a very low bioavailability when orally administered . Hence, the administration of this active agent is required to be under its two prodrug forms, tenofovir disoproxil and tenofovir alafenamide . This reduced absorption is suggested to be related to the presence of two negative charges among its structure .

Subcellular Localization

The isoform AK2 is known to be localized in the mitochondrial intermembrane space and to catalyze tenofovir hydrate phosphorylation in a more efficient manner than its cytoplasmic counterpart AK1 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tenofovir-Hydrat umfasst mehrere Schritte, beginnend mit acyclischen Vorläufern. Ein effizientes Verfahren umfasst die Verwendung von Diaminomalonitril als Ausgangsmaterial, gefolgt von einem vierstufigen Protokoll zur Herstellung von Tenofovir. Diese Methode ermöglicht eine vertikale Integration und eine verbesserte Ausbeute im Vergleich zu traditionellen Methoden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Tenofovir-Hydrat umfasst häufig den Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC) und anderer fortschrittlicher Techniken, um Reinheit und Wirksamkeit zu gewährleisten. Der Prozess beinhaltet typischerweise die Herstellung von Zwischenprodukten, wie z. B. Tenofovirdisoproxilfumarat, das anschließend in Tenofovir-Hydrat umgewandelt wird .

Analyse Chemischer Reaktionen

Reaktionstypen: Tenofovir-Hydrat unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine Aktivierung und Wirksamkeit als antivirales Mittel.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst oft die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.

Reduktion: Setzt typischerweise Reduktionsmittel wie Natriumborhydrid ein.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Tenofovirdiphosphat, die aktive Form des Medikaments, die die virale Replikation hemmt .

Vergleich Mit ähnlichen Verbindungen

Tenofovir disoproxil fumarate: A prodrug of tenofovir that is widely used in combination therapies for HIV and hepatitis B.

Tenofovir alafenamide: Another prodrug of tenofovir with improved renal and bone safety profiles compared to tenofovir disoproxil fumarate.

Uniqueness: Tenofovir hydrate is unique in its high efficacy and relatively low toxicity. Compared to tenofovir disoproxil fumarate and tenofovir alafenamide, tenofovir hydrate has a more straightforward activation pathway and is less likely to cause adverse effects related to renal and bone health .

Eigenschaften

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P.H2O/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1H2/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINIEAOMWQJGBW-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206184-49-8 | |

| Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206184-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206184498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 206184-49-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TENOFOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99YXE507IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B1662440.png)